molecular formula C24H20N2OS B2752833 N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 327077-63-4

N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2752833
CAS No.: 327077-63-4
M. Wt: 384.5
InChI Key: IMOTXGKJMUNFEL-IZHYLOQSSA-N
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Description

N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under specific conditions. The reaction is carried out in a continuous flow microreactor system, which allows for precise control of reaction parameters such as temperature, pressure, and reaction time. The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar continuous flow processes. The use of microreactor technology ensures efficient mixing and heat transfer, leading to consistent product quality. The optimization of reaction conditions, such as the choice of solvents and catalysts, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines or alcohols .

Scientific Research Applications

N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound has been studied for its potential as a drug candidate, with research focusing on its ability to inhibit specific enzymes or receptors involved in disease pathways .

In addition to its medicinal applications, this compound is also used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the conversion of substrates into products .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-methylphenyl)benzamide
  • N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • 2,4-Disubstituted thiazoles

Uniqueness

N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c1-17-8-12-19(13-9-17)22-16-28-24(25-23(27)20-6-4-3-5-7-20)26(22)21-14-10-18(2)11-15-21/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOTXGKJMUNFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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